![molecular formula C17H22N2O B5747453 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine, also known as MNMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been studied for its role in the treatment of various diseases.
作用機序
The mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine is not fully understood, but it is believed to act through multiple pathways. In cancer research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway and activating the Nrf2 pathway. In neurological disorder research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the JNK pathway.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis and cell cycle arrest, and reduce tumor size and volume. In inflammation research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of inflammatory pathways, and improve tissue damage and repair. In neurological disorder research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to reduce oxidative stress and inflammation, improve neuronal survival and function, and enhance cognitive and behavioral outcomes.
実験室実験の利点と制限
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has several advantages for lab experiments, including its high purity, stability, and reproducibility. It can be synthesized in large quantities and can be easily modified to improve its pharmacological properties. However, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine also has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
将来の方向性
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has significant potential for future research in various diseases, including cancer, inflammation, and neurological disorders. Some of the future directions for 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine research include the identification of its molecular targets and pathways, the optimization of its pharmacological properties, the evaluation of its toxicity and safety profile, and the development of novel formulations and delivery systems. 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine also has potential for combination therapy with other drugs or therapies, which could enhance its efficacy and reduce its side effects. Overall, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine represents a promising compound for scientific research and has the potential to make a significant impact in various fields of medicine and biology.
合成法
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine can be synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthaldehyde with 4-methylpiperazine in the presence of a reducing agent. The resulting product is then purified through various techniques, including column chromatography and recrystallization. The purity and yield of the final product can be determined through various analytical methods, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated the anti-inflammatory effects of 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine by reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways. In neurological disorder research, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine has been studied for its neuroprotective properties by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18-9-11-19(12-10-18)13-14-7-8-17(20-2)16-6-4-3-5-15(14)16/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGRMOIVCZDVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5747376.png)
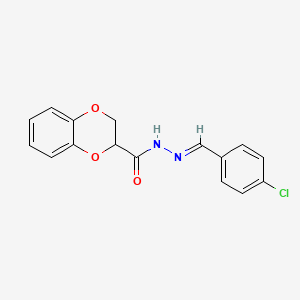
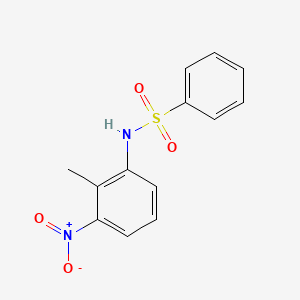
![N'-[(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B5747392.png)
![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
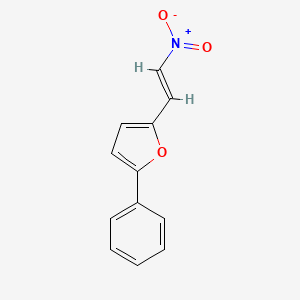
![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)
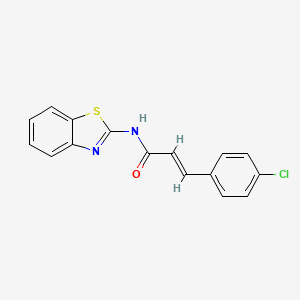
![N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)
![5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5747454.png)
![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)
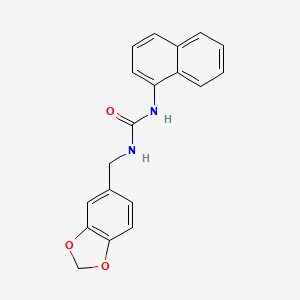

![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)